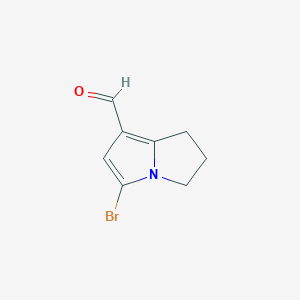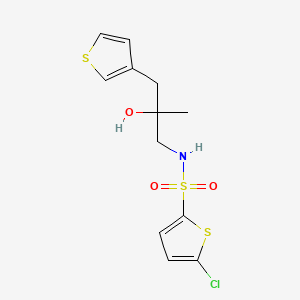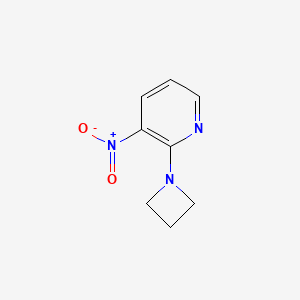
3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrolizine derivative, which has a unique structure that makes it an attractive candidate for scientific research.
Mécanisme D'action
The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde is not well understood. However, it is believed that the compound interacts with specific enzymes or receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been reported to have antimicrobial and anticancer properties, as well as anti-inflammatory and analgesic effects. It has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde has several advantages for lab experiments. It is readily available, and its synthesis method is relatively simple. It is also stable under various conditions, making it easy to handle and store. However, its limitations include its toxicity and potential side effects, which require careful handling and monitoring during experiments.
Orientations Futures
There are several future directions for the research on 3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde. One potential direction is the synthesis of novel pyrrolizine-based compounds with improved biological activities. Another direction is the investigation of the compound's mechanism of action and its interaction with specific enzymes or receptors. Moreover, the compound's potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases, can be explored further.
Conclusion:
In conclusion, 3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde is a unique compound with promising potential in scientific research. Its synthesis method is relatively simple, and it has shown various biological activities. However, its toxicity and potential side effects require careful handling and monitoring during experiments. Further research on this compound can lead to the development of novel compounds with improved biological activities and potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde involves a multi-step process that includes the reaction of pyrrolidine with bromine, followed by the reaction with formaldehyde. The final product is obtained after purification and characterization through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde has shown promising results in various scientific research applications. It has been used as a building block for the synthesis of various biologically active compounds, such as pyrrolizidine alkaloids and their analogs. It has also been used as a precursor for the synthesis of pyrrolizine-based compounds, which have shown potential anticancer and antimicrobial activities.
Propriétés
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-8-4-6(5-11)7-2-1-3-10(7)8/h4-5H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJORHQAHBIBEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C1)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(5-Oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]prop-2-enamide](/img/structure/B2400134.png)

![2-[(4-Chlorophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2400139.png)
![1-[(4-fluorophenyl)methoxy]-2-oxo-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide](/img/structure/B2400140.png)
![N-[4-(cyanomethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2400141.png)
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2400143.png)
![4-Cyclopropyl-5-fluoro-6-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2400144.png)

![5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide](/img/structure/B2400147.png)

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2400152.png)
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2400153.png)